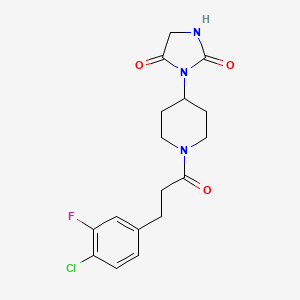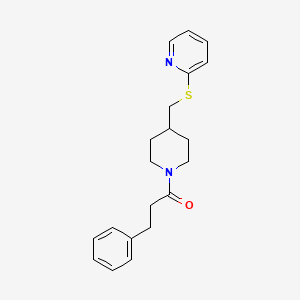
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19ClFN3O3 and its molecular weight is 367.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Molecular Stability and Structure Analysis
- Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character, including compounds with fluorophenyl substituents, demonstrates the potential of these compounds in the study of molecular stability and structural analysis. The reactivity and formation of various derivatives under different conditions provide insights into the electron delocalization and electrophilic properties of these compounds (Hobbs et al., 2010).
2. Anticancer Activity
- The synthesis and testing of N-substituted indole derivatives, which includes compounds structurally related to the specified molecule, reveal their potential in anticancer research. These compounds have been evaluated for their activity against cancer cell lines, offering insights into the design of new anticancer agents (Kumar & Sharma, 2022).
3. Photophysical Properties
- A study on unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties highlights their strong fluorescence and potential applications in bioorthogonal chemistry. This suggests a role for similar compounds in developing fluorescent markers and probes in biological systems (Garre et al., 2019).
4. Cytotoxic Activity
- Research into substituted imidazolidinediones, including their synthesis and physico-chemical properties, provides insights into their cytotoxic activity. This is significant for the development of potential therapeutic agents targeting specific cellular pathways (Costa et al., 1995).
5. Antimicrobial Activity
- The synthesis of thiazolidine-2,4-diones and their screening for in vitro antibacterial and antifungal activities contribute to the development of new antimicrobial agents. These studies are crucial in addressing the growing concern of antimicrobial resistance (Prakash et al., 2011).
6. Chemical Detection and Sensing
- A study on a fluorescent sensor for detecting toxic chemicals like oxalyl chloride and phosgene, involving imidazolidinone rings, underscores the potential of such compounds in chemical sensing and public safety applications (Zhang et al., 2017).
7. Synthesis and Structure-Activity Relationship
- Research on the synthesis and structure-activity relationship of imidazolidine-2,4-dione derivatives provides valuable insights into their potential anti-arrhythmic properties, contributing to cardiovascular drug development (Pękala et al., 2005).
8. Herbicidal Activity
- A study on the synthesis of new imidazolidinedione derivatives and their herbicidal activities against various weeds demonstrates the utility of these compounds in agricultural chemistry and weed management (Yano et al., 2001).
特性
IUPAC Name |
3-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3/c18-13-3-1-11(9-14(13)19)2-4-15(23)21-7-5-12(6-8-21)22-16(24)10-20-17(22)25/h1,3,9,12H,2,4-8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONWUJCAIIATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2437649.png)
![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2437652.png)
![propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2437654.png)



![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)
![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)
![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)